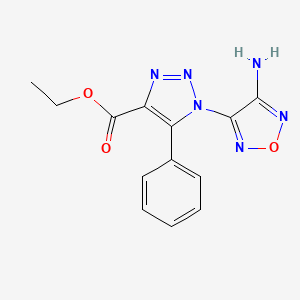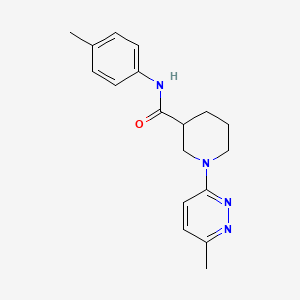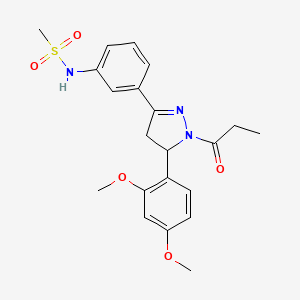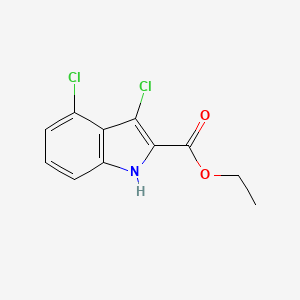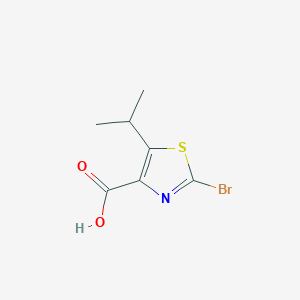
2-Bromo-5-(propan-2-yl)-1,3-thiazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiophene-based analogs, which “2-Bromo-5-(propan-2-yl)-1,3-thiazole-4-carboxylic acid” could be considered as one, have been of interest to many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
Thiophene derivatives can be synthesized by various methods such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .Chemical Reactions Analysis
Thiophene easily reacts with electrophiles due to its π-excessive nature . Positional selectivity for electrophilic substitution in thiophene is influenced both by the heteroatom and by substituents on the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of a specific thiophene derivative would depend on its exact molecular structure. In general, thiophene is a heterocycle that incorporates a sulfur atom that contributes two π electrons to the aromatic sextet .Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
One-Pot Synthesis Approaches
Innovative synthetic routes have been developed for compounds with structures related to "2-Bromo-5-(propan-2-yl)-1,3-thiazole-4-carboxylic acid". For instance, a one-pot synthesis of aryl-substituted ethyl 1-(thiazol-2-yl)-1Hpyrazole-3-carboxylates has been achieved through a Hantzsch-thiazole synthesis followed by a Knorr-pyrazole reaction, showcasing the compound's utility in creating heterocyclic compounds with potential pharmacological activities (Gu et al., 2014).
Halocyclization and Cross-Coupling Reactions
Research into halocyclization of propargyl derivatives of nicotinic acid has led to the formation of complex thiazolo[3,2-a]pyridinium systems, highlighting the reactivity of bromo-substituted thiazole derivatives in creating new molecular structures with potential applications in materials science and drug design (Kalita et al., 2019).
Molecular Interactions and Properties
Non-Covalent Interactions
The study of noncovalent interactions in N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines offers insights into the molecular dynamics and potential binding mechanisms of thiazole derivatives, which could inform the design of new compounds with targeted biological or physical properties (El-Emam et al., 2020).
Photoluminescence and Fluorescent Materials
The development of fluorescent materials from biomass-derived furfural and natural amino acid cysteine through cross-coupling reactions demonstrates the potential of thiazole derivatives in creating extended π-conjugated systems for optoelectronic applications. This research underscores the versatility of thiazole compounds in synthesizing materials with strong photoluminescence (Tanaka et al., 2015).
Biological Activity and Applications
Antibacterial and Antifungal Activities
Novel imidazo[2,1-b]-1,3,4-thiadiazoles synthesized from thiazole-carboxylic acids have shown moderate activity against various microorganisms, indicating the potential of these compounds in developing new antimicrobial agents (Atta et al., 2011).
Mécanisme D'action
Target of Action
It’s known that thiophene-based analogs, which this compound is a part of, have been studied extensively for their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Mode of Action
Thiophene derivatives, which this compound belongs to, are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . The interaction of this compound with its targets would likely result in changes at the molecular level, influencing cellular processes and functions.
Biochemical Pathways
Thiophene derivatives are known to interact with various biochemical pathways, influencing a range of cellular processes . The downstream effects of these interactions would depend on the specific targets and pathways involved.
Result of Action
The molecular and cellular effects of 2-Bromo-5-(propan-2-yl)-1,3-thiazole-4-carboxylic acid’s action would depend on its specific targets and mode of action. Given its classification as a thiophene derivative, it may influence a range of cellular processes and functions .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-bromo-5-propan-2-yl-1,3-thiazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2S/c1-3(2)5-4(6(10)11)9-7(8)12-5/h3H,1-2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMTFWSAXRBEETB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=C(S1)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2815760.png)
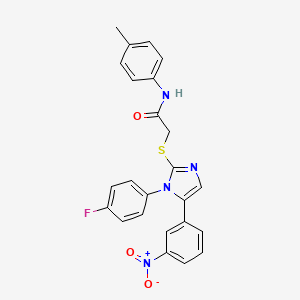

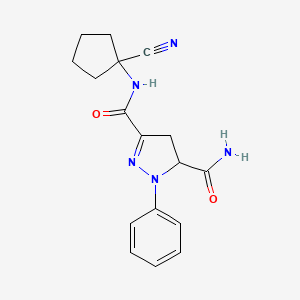
![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2815768.png)
![1-(9H-carbazol-9-yl)-3-[4-(diphenylmethyl)piperazin-1-yl]propan-2-ol](/img/structure/B2815770.png)
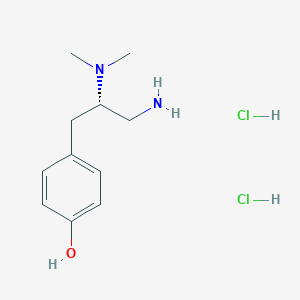
![tert-Butyl 4-(aminomethyl)-4-[2-(trifluoromethyl)benzyl]piperidine-1-carboxylate](/img/structure/B2815774.png)
